![molecular formula C15H24N2O3 B14369286 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide CAS No. 90144-51-7](/img/structure/B14369286.png)
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide is a chemical compound with the molecular formula C15H24N2O3 It is a derivative of phenethylamine, characterized by the presence of a 3,4-dimethoxyphenyl group attached to an ethylamine chain, which is further connected to a pentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Synthesis of 3,4-Dimethoxyphenethylamine: This can be achieved by reducing 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of the Amide: The 3,4-dimethoxyphenethylamine is then reacted with pentanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of the enzyme monoamine oxidase. This inhibition leads to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the pentanamide group.
Uniqueness
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
90144-51-7 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]pentanamide |
InChI |
InChI=1S/C15H24N2O3/c1-19-13-7-6-12(11-14(13)20-2)8-10-17-9-4-3-5-15(16)18/h6-7,11,17H,3-5,8-10H2,1-2H3,(H2,16,18) |
InChI Key |
AUTXEVHMAWHRRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCCCC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


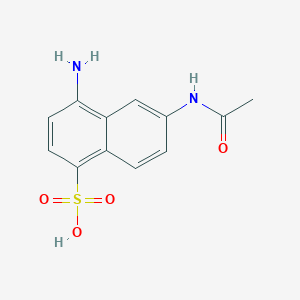
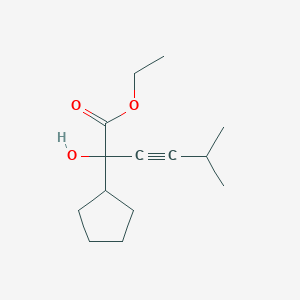
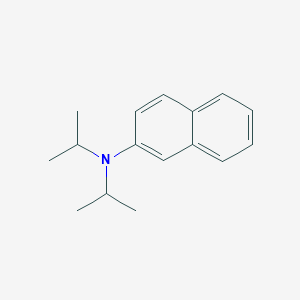
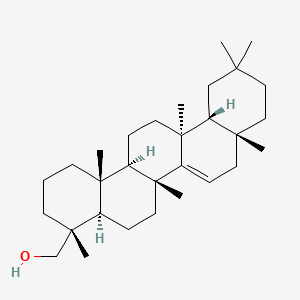
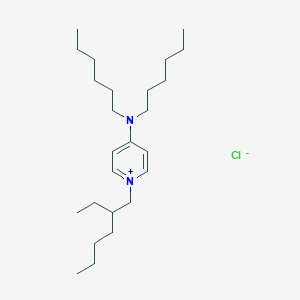
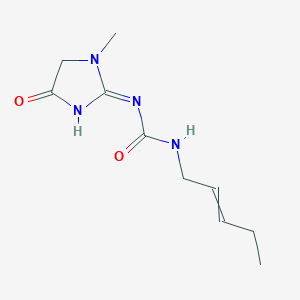
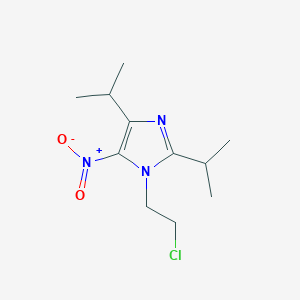
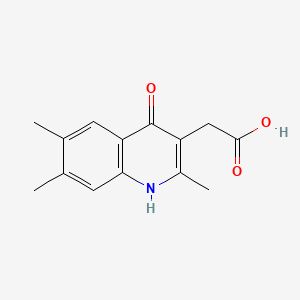
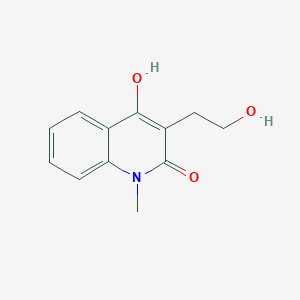

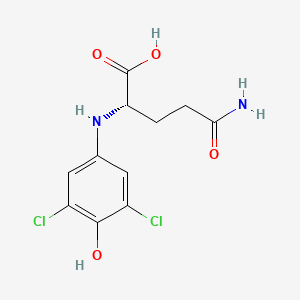
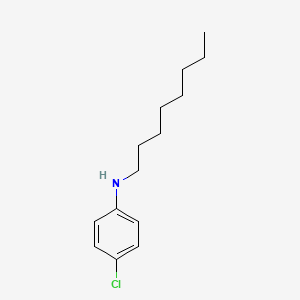
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
